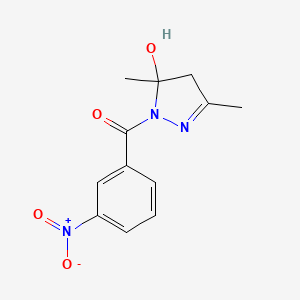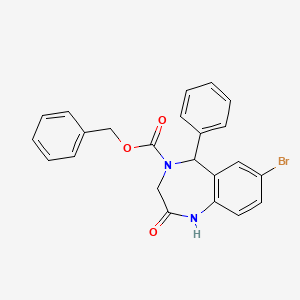
3,5-dimethyl-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMNBP and has been synthesized using different methods. In
Mecanismo De Acción
The mechanism of action of DMNBP is not fully understood, but it is believed to involve the inhibition of specific enzymes or signaling pathways. In one study, DMNBP was found to inhibit the activity of the enzyme tyrosine kinase, which is involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
DMNBP has been shown to have various biochemical and physiological effects. In one study, DMNBP was found to induce apoptosis (programmed cell death) in cancer cells. DMNBP has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMNBP has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, there are also some limitations to using DMNBP in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of DMNBP. One direction is to further explore its potential applications in medicinal chemistry, particularly in the development of anticancer drugs. Another direction is to investigate its potential use as a corrosion inhibitor in the oil and gas industry. Additionally, further studies are needed to fully understand the mechanism of action of DMNBP and its potential toxicity.
Métodos De Síntesis
DMNBP can be synthesized using different methods, including the reaction of 3,5-dimethyl-1H-pyrazole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction can also be carried out using a microwave-assisted method, which involves the use of a solvent-free system and a catalytic amount of iodine.
Aplicaciones Científicas De Investigación
DMNBP has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DMNBP has been evaluated for its anticancer activity and has shown promising results. DMNBP has also been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
Propiedades
IUPAC Name |
(5-hydroxy-3,5-dimethyl-4H-pyrazol-1-yl)-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-8-7-12(2,17)14(13-8)11(16)9-4-3-5-10(6-9)15(18)19/h3-6,17H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBVVHZUPZGHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C)O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-hydroxy-3,5-dimethyl-4H-pyrazol-1-yl)-(3-nitrophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[allyl(methylsulfonyl)amino]-N-[2-(tert-butylthio)ethyl]benzamide](/img/structure/B5058092.png)
![2-nitro-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B5058103.png)
![1-cyclopentyl-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5058108.png)

![4,5-dimethyl-6-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-2-(trifluoromethyl)pyrimidine](/img/structure/B5058128.png)
![ethyl 4-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5058130.png)
![3-allyl-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5058131.png)


![5-{5-chloro-2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5058165.png)

![1-[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5058180.png)
![2-methoxy-6-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5058191.png)